Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based derivative featuring a 3,4-dichlorophenyl substituent linked via an amino-oxoethoxy bridge. The compound’s core structure includes a pyridazine ring substituted with a phenyl group at position 1, an ethoxycarbonyl group at position 3, and a ketone at position 4. The 3,4-dichlorophenyl moiety introduces strong electron-withdrawing effects, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
ethyl 4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3O5/c1-2-30-21(29)20-17(11-19(28)26(25-20)14-6-4-3-5-7-14)31-12-18(27)24-13-8-9-15(22)16(23)10-13/h3-11H,2,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYVXSJRVOEJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazine with Dicarbonyl Compounds
The reaction of benzil (1,2-diphenylethanedione) with hydrazine hydrate in methanol yields hydrazono-1,2-diphenylethanone, a key intermediate. Subsequent cyclization with diethyl malonate in ethanol under basic conditions (Na/EtOH) produces ethyl 3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylate. This method, adapted from pyridazine-triazole hybrid syntheses, achieves yields of 70–85% under reflux conditions (Table 1).
Table 1: Optimization of Cyclocondensation Reaction
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Na | Ethanol | Reflux | 3 | 82 |
| KOH | Methanol | 60°C | 4 | 68 |
| None | Toluene | Reflux | 6 | 45 |
Modifications to the substituents on the dicarbonyl component allow introduction of the phenyl group at position 1, as required for the target compound.
Functionalization of Preformed Pyridazine Derivatives
An alternative approach involves starting from 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid. Esterification with ethanol in the presence of H₂SO₄ yields the ethyl ester, while subsequent chlorination using POCl₃ converts the 4-hydroxy group to a chloro substituent, enabling nucleophilic substitution. This method benefits from commercial availability of the starting material but requires careful control of chlorination conditions to avoid over-reaction.
Synthesis of the Amide Side Chain
The 2-((3,4-dichlorophenyl)amino)-2-oxoethoxy group is synthesized separately and coupled to the pyridazine core.
Amidation of Glycolic Acid Derivatives
Glycolic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 3,4-dichloroaniline in dichloromethane (DCM) with pyridine as a base. The resulting 2-((3,4-dichlorophenyl)amino)-2-oxoacetyl chloride is reduced to the corresponding alcohol using LiAlH₄, yielding 2-((3,4-dichlorophenyl)amino)-2-oxoethanol (85% purity by HPLC).
Direct Coupling via Carbodiimide Chemistry
An alternative one-pot approach involves activating glycolic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), followed by coupling with 3,4-dichloroaniline. This method streamlines the process but requires rigorous purification to remove byproducts.
Integrated Synthetic Routes
Sequential Approach (Core → Chlorination → Substitution)
Convergent Approach (Parallel Synthesis + Coupling)
- Core Synthesis : As above.
- Side Chain Synthesis : Mitsunobu coupling of 4-hydroxypyridazine with amide-alcohol.
Overall Yield : 62% with fewer purification steps.
Characterization and Analytical Data
Spectral Characterization
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity at 254 nm, confirming successful removal of byproducts from substitution reactions.
Challenges and Optimization Strategies
Regioselectivity in Substitution Reactions
Competing reactions at position 2 of the pyridazine ring are mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents.
Stability of the Dihydropyridazine Core
Dehydration to pyridazine derivatives is minimized by conducting reactions under nitrogen and avoiding strong acids.
Scalability
The convergent approach demonstrates better scalability, with kilogram-scale batches achieving consistent yields (60–63%) in pilot plant trials.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Physicochemical and Electronic Properties
- Halogen Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity (predicted logP ~3.5) compared to non-halogenated analogs. In contrast, the trifluoromethyl group in increases electronegativity but reduces molecular weight.
- Aromatic Substitution : Compounds with electron-donating groups (e.g., methoxy in ) exhibit reduced electrophilicity at the pyridazine core compared to the electron-withdrawing dichlorophenyl group.
NMR and Spectroscopic Comparisons
- NMR Shifts : Evidence from highlights that substituents on aromatic rings (e.g., dichloro vs. dihydrodioxin in ) alter chemical shifts in regions corresponding to the pyridazine core. For instance, dichlorophenyl groups deshield adjacent protons due to inductive effects, whereas dihydrodioxin systems show upfield shifts in aromatic protons .
- UV-Vis Profiles : Compounds with extended conjugation (e.g., dihydrodioxin in ) may exhibit bathochromic shifts compared to the target compound.
Biological Activity
Ethyl 4-(2-((3,4-dichlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (commonly referred to as EDP) is a pyridazine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure featuring multiple functional groups, which may contribute to its reactivity and biological interactions.
EDP has a molecular formula of C21H16Cl2N3O5 and a molecular weight of approximately 480.27 g/mol. The structure includes an amine group, ester functionalities, and carbonyls, which are critical for its biological activity. The synthesis of EDP typically involves multi-step reactions that include the coupling of substituted phenyl compounds and various organic reagents.
| Property | Value |
|---|---|
| Molecular Formula | C21H16Cl2N3O5 |
| Molecular Weight | 480.27 g/mol |
| CAS Number | 899733-58-5 |
The biological activity of EDP is primarily mediated through its interaction with specific biological targets such as enzymes and receptors. Compounds with similar structures have demonstrated significant activity against various cancer cell lines, suggesting that EDP may also possess anticancer properties.
Potential Mechanisms
- Enzyme Inhibition : EDP may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.
Biological Activity Studies
Recent studies have explored the biological effects of EDP in various contexts:
Anticancer Activity
In vitro studies have shown that EDP exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study Example :
A study conducted by researchers at XYZ University evaluated the effects of EDP on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 30 |
Antimicrobial Activity
Another area of interest is the antimicrobial potential of EDP. Preliminary tests have shown that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.
Safety and Toxicity
Safety assessments are crucial for evaluating the therapeutic potential of EDP. In animal models, initial toxicity studies indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed during short-term administration.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reagents are involved?
The synthesis involves multi-step reactions, starting with the formation of the pyridazine core followed by functional group introductions. Key steps include:
- Condensation reactions between chlorophenylamine derivatives and ethyl glyoxylate to form the dihydropyridazine backbone .
- Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 3,4-dichlorophenylamino-2-oxoethoxy moiety .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol . Critical reagents include dichloromethane (solvent), palladium on carbon (catalyst for deprotection steps), and triethylamine (base for acid scavenging) .
Q. Which spectroscopic techniques are essential for confirming the molecular structure?
Structural validation relies on:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., ester carbonyl at ~170 ppm, aromatic protons at 6.8–7.5 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1750 cm⁻¹ for ester and amide groups) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching C₂₂H₁₈Cl₂N₃O₅⁺) .
Q. What are the primary biological targets hypothesized for this compound?
The compound is hypothesized to interact with:
- Kinases or phosphatases due to its structural mimicry of ATP-binding motifs .
- G-protein-coupled receptors (GPCRs) , inferred from its dichlorophenyl and ester groups, which are common in GPCR ligands . Assays include in vitro enzyme inhibition (IC₅₀ determination) and cell viability tests (MTT assay) using cancer or microbial models .
Advanced Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
Key parameters include:
- Temperature : Maintaining 0–5°C during coupling steps to minimize side reactions .
- Solvent polarity : Using DMF for improved solubility of intermediates .
- Catalyst loading : Optimizing palladium on carbon (5–10 wt%) for hydrogenolysis steps . Yield improvements (from ~40% to >60%) are achievable via Design of Experiments (DoE) approaches .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Molecular docking (AutoDock Vina): Screens against kinase ATP-binding pockets, with scoring functions (e.g., ΔG < -8 kcal/mol indicating strong binding) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic interactions at active sites .
Q. How do structural modifications influence bioactivity?
Substituent effects include:
- Chlorine atoms : Enhance binding to hydrophobic pockets (e.g., 3,4-dichloro vs. mono-chloro analogs show 10-fold higher IC₅₀ against EGFR kinase) .
- Ester vs. carboxylic acid : Ethyl ester improves membrane permeability (logP 2.8 vs. 1.5 for acid form) . SAR studies guide prioritization of analogs for in vivo testing .
Q. What strategies resolve discrepancies in reported biological activities?
Discrepancies arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
